molecular formula C17H14N2O2 B14008809 (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one

(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B14008809
M. Wt: 278.30 g/mol
InChI Key: LYIXYIZJQVGZQG-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one is a chalcone-based benzimidazole hybrid. Its structure features a benzimidazole core linked via an α,β-unsaturated ketone (enone) bridge to a 3-methoxyphenyl group. This design combines the aromatic heterocyclic properties of benzimidazole with the conjugated π-system of the enone, making it a candidate for diverse biological applications, including anticancer and antimicrobial activities .

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

(E)-1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H14N2O2/c1-21-13-6-4-5-12(11-13)9-10-16(20)17-18-14-7-2-3-8-15(14)19-17/h2-11H,1H3,(H,18,19)/b10-9+

InChI Key

LYIXYIZJQVGZQG-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=NC3=CC=CC=C3N2

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Preparation Methods of (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one

General Synthetic Strategy

The synthesis of this compound generally involves an aldol condensation reaction between 1-(1H-benzo[d]imidazol-2-yl)ethanone and 3-methoxybenzaldehyde under basic conditions. This approach is a classical method for chalcone formation and is well-documented in the literature.

Stepwise Synthesis Overview

Step Reaction Reagents and Conditions Yield (%) Notes
1 Synthesis of 1-(1H-benzo[d]imidazol-2-yl)ethanone Cyclization of benzene-1,2-diamine with lactic acid and HCl, followed by oxidation with chromium trioxide in acetic acid ~62% Key intermediate for chalcone synthesis
2 Aldol condensation of 1-(1H-benzo[d]imidazol-2-yl)ethanone with 3-methoxybenzaldehyde Sodium hydroxide in ethanol or aqueous media, reflux 65-80% Formation of this compound
3 Purification Recrystallization from ethanol or other solvents Ensures high purity and crystallinity

Detailed Synthetic Procedures

Preparation of 1-(1H-Benzo[d]imidazol-2-yl)ethanone
  • Procedure: Benzene-1,2-diamine is cyclized in the presence of lactic acid and 4N hydrochloric acid to yield 1-(1H-benzo[d]imidazol-2-yl)ethanol. This intermediate is then oxidized using chromium trioxide in acetic acid to form 1-(1H-benzo[d]imidazol-2-yl)ethanone with a yield of approximately 62%.

  • Characterization: The product is characterized by NMR and ESI-MS to confirm structure and purity.

Aldol Condensation to Form the Chalcone
  • Reagents: 1-(1H-Benzo[d]imidazol-2-yl)ethanone is reacted with 3-methoxybenzaldehyde in the presence of sodium hydroxide as a base catalyst.

  • Conditions: The reaction mixture is typically refluxed in ethanol or aqueous ethanol for several hours (commonly 2-5 hours).

  • Mechanism: The base deprotonates the α-hydrogen of the ketone, generating an enolate ion that attacks the aldehyde carbonyl carbon, followed by dehydration to form the α,β-unsaturated ketone (chalcone) with (E)-configuration predominating due to thermodynamic stability.

  • Yield: Reported yields range from 65% to 80%, depending on reaction time, solvent, and base concentration.

  • Purification: The crude product is filtered, washed, and recrystallized from ethanol or other suitable solvents to obtain the pure chalcone.

Alternative Synthetic Notes
  • Substituent effects on the phenyl ring have been explored to improve solubility and biological activity. The 3-methoxy substituent notably increases solubility without compromising activity, as demonstrated by derivatives such as UCI-LC0019.

  • Modifications on the benzimidazole ring have been tested, but maintaining the benzimidazole moiety is essential for biological activity.

  • Some studies report the use of different bases (e.g., potassium hydroxide) and solvents (e.g., dry acetone with DMF) for related benzimidazole chalcones, which could be adapted for this compound.

In-Depth Analytical Data and Characterization

Spectroscopic Data

Technique Observed Data Interpretation
IR Spectroscopy Strong absorption at ~1640 cm⁻¹ Characteristic C=O stretching of chalcone moiety
1H NMR Signals at 3.77 ppm (singlet, 3H, OCH3), aromatic protons between 6.4-8.3 ppm, and olefinic protons with coupling constants ~15-16 Hz confirming E-configuration Confirms presence of methoxy group, aromatic rings, and α,β-unsaturated system
13C NMR Signal at ~55.8 ppm for OCH3, carbonyl carbon at ~190-195 ppm Supports structure assignment
Mass Spectrometry (ESI-MS) Molecular ion peak corresponding to molecular weight 278.30 g/mol Confirms molecular formula C17H14N2O2

Physical Properties

  • Melting Point: Typically reported in the range of 230-255 °C depending on purity and polymorph.

  • Solubility: The 3-methoxy substitution improves solubility compared to unsubstituted analogs.

Summary of Key Literature Sources and Their Contributions

Reference Contribution Notes
Durairaj et al., 2022 Synthesis of UCI-LC0019, a 3-methoxyphenyl substituted benzimidazole chalcone, highlighting solubility and activity Emphasizes importance of 3-methoxy substitution
Al-Soud et al., 2018 Detailed synthetic route for benzimidazole chalcones including preparation of key intermediate and aldol condensation Provides stepwise synthetic protocol and characterization
Egypt J. Chem., 2021 General procedure for synthesis of benzimidazole chalcones with substituted aromatic amines Offers IR, NMR data and yields for related compounds
Rajendran et al., 2017 Synthesis of benzimidazole chalcones using potassium hydroxide and aromatic aldehydes Additional synthetic variations and purification methods
Der Pharma Chemica, 2014 Synthesis of benzimidazole chalcones under different conditions (acetone/DMF, K2CO3) Alternative base and solvent system for chalcone synthesis

Chemical Reactions Analysis

Cyclization Reactions

The α,β-unsaturated ketone undergoes cyclization with hydrazine derivatives to form pyrazoline or triazole hybrids.

Example Reaction with Hydrazine Hydrate

  • Conditions: Glacial acetic acid, reflux (5–6 hours) .

  • Product: Pyrazoline derivative (Fig. 2).

  • Yield: 55–78% .

Key Observations

  • Cyclization occurs regioselectively at the β-carbon of the enone system .

  • Substitution at the benzimidazole NH reduces reactivity due to steric hindrance .

Electrophilic Substitution Reactions

The benzimidazole ring undergoes selective functionalization at the N1 position.

N-Alkylation

  • Reagents: Methyl iodide, NaH in THF .

  • Product: 1-Methylated derivative (Fig. 3).

  • Yield: 67% (analogous reaction) .

Acylation

  • Reagents: Acetyl chloride, pyridine .

  • Product: 1-Acetyl derivative (36% yield) .

Michael Addition Reactions

The enone system participates in 1,4-addition with nucleophiles like thiols or amines.

Example with Thiophenol

  • Conditions: Catalyst-free, ethanol, rt .

  • Product: β-Phenylthio adduct (Fig. 4).

  • Regioselectivity: Exclusive β-addition due to conjugation with the benzimidazole .

Reduction and Oxidation

Selective Reduction

  • Catalyst: Pd/C, H2 (1 atm) .

  • Product: Saturated 3-(3-methoxyphenyl)propan-1-one derivative.

Oxidation

  • Reagents: CrO3 in acetic acid .

  • Product: No reaction observed (ketone stability) .

Figures

Fig. 1: Aldol condensation synthesis route .
Fig. 2: Cyclization to pyrazoline derivative .
Fig. 3: N-Alkylation pathway .
Fig. 4: Michael addition with thiophenol .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (e.g., OCH₃) : The 4-methoxy derivative (4h) exhibits moderate anti-tumor activity, while the 3-methoxy analog (target compound) may have altered reactivity due to steric and electronic effects .
  • Electron-Withdrawing Groups (e.g., Cl) : The 4-chloro derivative (4i) shows higher thermal stability (m.p. >200°C) and improved yield (84%), suggesting halogen substituents enhance crystallization .
  • Multi-Substituted Derivatives : The 3,4-dimethoxy compound (4l) has a lower melting point than 4i, indicating reduced symmetry and intermolecular interactions .
2.2. Heterocyclic Modifications

Variations in the heterocyclic core or additional rings alter molecular interactions and bioactivity.

Compound Name Core Structure Key Features Biological Relevance Reference
Target Compound Benzimidazole + enone Conjugated π-system Potential anticancer -
(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)propan-1-one (4a-l) Oxadiazole hybrid Enhanced hydrogen bonding Anticancer
(E)-1-(1H-Benzo[c]imidazol-2-yl)-3-(1H-indol-4-yl)prop-2-en-1-one (6j) Benzo[c]imidazole Planar indole moiety -
Spirooxindole-based benzimidazole (5d, 5j) Spirooxindole + triazole 3D structural complexity Cholinesterase inhibition

Key Observations :

  • Spirooxindole Derivatives : Compounds like 5d and 5j exhibit high selectivity in acetylcholinesterase inhibition due to their rigid, three-dimensional structures .

Key Observations :

  • Claisen-Schmidt Condensation : Commonly used for chalcones but may require purification via column chromatography .
  • One-Pot Synthesis: Efficient for enaminones (e.g., compound 1) with high yields (70–85%) under mild conditions .

Physicochemical and Computational Insights

  • Hirshfeld Analysis : For analogs like compound 1, intermolecular interactions (C–H⋯O, π–π stacking) dominate crystal packing, influencing solubility .
  • DFT Studies: The enone bridge in the target compound likely exhibits high electrophilicity at the β-carbon, making it reactive toward nucleophiles .

Biological Activity

(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a benzimidazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods involving the reaction of benzimidazole derivatives with appropriate aldehydes and ketones. A notable method utilizes N,N-dimethylformamide (DMF) and sulfur to form C–N bonds effectively, yielding the desired compound under mild conditions .

Structural Features:

  • The compound features a benzimidazole ring , which is known for its role in biological activity, particularly in antimicrobial and anticancer properties.
  • The 3-methoxyphenyl group enhances lipophilicity, impacting the compound's pharmacokinetic profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. In vitro tests demonstrated that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties. The structure-activity relationship indicates that modifications on the phenyl groups can enhance efficacy against specific microbial strains .

Microbial Strain Activity
Staphylococcus aureusModerate
Escherichia coliSignificant
Candida albicansModerate

Anticancer Properties

The compound has also been investigated for its anticancer effects. In a study focusing on prostate cancer, it was found to induce apoptosis through p53-mediated pathways. The compound's ability to arrest the cell cycle at specific phases contributes to its effectiveness against cancer cells .

Key Findings:

  • IC50 Values: The compound displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity.
  • Mechanism of Action: It triggers intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins.

Structure-Activity Relationship (SAR)

The SAR analysis of benzimidazole derivatives suggests that:

  • The presence of electron-donating groups (like methoxy) on the phenyl ring significantly enhances biological activity.
  • Alterations in the alkyl or aryl substituents can modulate both potency and selectivity towards different biological targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several benzimidazole derivatives, including this compound. Results showed that compounds with methoxy substitutions exhibited superior activity against resistant strains of bacteria compared to their unsubstituted counterparts .

Case Study 2: Anticancer Mechanism

In another investigation, this compound was tested on prostate cancer cell lines. The results indicated that the compound effectively induced G2/M phase arrest and triggered apoptotic pathways through upregulation of p53 and downregulation of anti-apoptotic proteins like Bcl-2 .

Q & A

Q. What are the established synthetic protocols for (E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation between 2-acetylbenzimidazole and 3-methoxybenzaldehyde. A typical protocol involves refluxing equimolar amounts of reactants in ethanol/water (1:1 v/v) with catalytic NaOH (10%) for 6–8 hours. The product is isolated via filtration and recrystallized from aqueous ethanol . Optimization may include solvent polarity adjustments (e.g., using DMF for poorly soluble aldehydes) or microwave-assisted synthesis to reduce reaction time.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify the E-configuration (trans coupling constants ~16 Hz for α,β-unsaturated ketones) and aromatic substitution patterns. IR confirms the carbonyl stretch (~1650–1700 cm1^{-1}) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C=O bond length ~1.22 Å, dihedral angles between benzimidazole and methoxyphenyl groups) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV-Vis detection is preferred. For example, a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate provides adequate resolution. Mass spectrometry (LC-MS) can enhance sensitivity for trace analysis in biological samples .

Advanced Research Questions

Q. How does the stereochemistry (E-configuration) influence the compound’s physicochemical and biological properties?

The E-configuration stabilizes the molecule via intramolecular hydrogen bonding between the benzimidazole N–H and carbonyl oxygen, as shown in DFT studies (B3LYP/6-31++G(d,p)). This conformation enhances dipole moments (~4.5–5.0 D) and hyperpolarizability, suggesting nonlinear optical applications . Computational models also predict improved π-π stacking with biological targets like DNA or enzymes .

Q. What strategies are effective for evaluating the compound’s antitumor or antimicrobial potential?

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC50_{50} values typically 10–50 µM for benzimidazole derivatives). For antimicrobial activity, use broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Molecular docking : Simulate interactions with topoisomerase II or cytochrome P450 enzymes to identify binding motifs (e.g., methoxyphenyl group as a hydrophobic anchor) .

Q. How can computational methods guide the design of derivatives with enhanced activity?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~3.5–4.0 eV) to predict redox behavior and stability. Smaller gaps correlate with higher reactivity .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using regression analysis .

Q. How should researchers address contradictions in experimental data, such as variable biological activity across studies?

  • Sample variability : Standardize synthetic protocols (e.g., strict control of reaction time/temperature) to minimize batch-to-batch differences .
  • Degradation studies : Monitor compound stability under storage conditions (e.g., 4°C in dark, inert atmosphere) using accelerated stability testing (40°C/75% RH for 1 month) .

Q. What advanced synthetic routes enable functionalization of the benzimidazole core?

  • Mannich reactions : Introduce aminoalkyl side chains using formaldehyde and secondary amines (e.g., dimethylamine) to enhance solubility or target specificity .
  • Click chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition for modular derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.